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Compound of Interest

Compound Name: 6-(4-Chlorophenyl)pyridin-3-ol

CAS No.: 1226786-19-1

Cat. No.: B3092299

Get Quote

Executive Summary & Core Rationale
The compound 6-(4-Chlorophenyl)pyridin-3-ol (CAS: 1226786-19-1) is a highly versatile,

privileged biaryl scaffold utilized extensively in medicinal chemistry[1]. Structurally, it combines

an electron-deficient pyridine ring, a lipophilic para-chlorophenyl substituent, and a reactive

hydroxyl group. This specific topological arrangement makes it an ideal precursor for

synthesizing complex kinase inhibitors, particularly those targeting the PI3K/Akt signaling

pathway[2][3].

Rather than building such biaryl systems from scratch during late-stage synthesis, utilizing 6-(4-
chlorophenyl)pyridin-3-ol as a core building block allows medicinal chemists to rapidly

explore structure-activity relationships (SAR) by functionalizing the C3-hydroxyl group via

etherification or Mitsunobu reactions[2].

Structural and Physicochemical Profiling
Understanding the physicochemical properties of this scaffold is critical for predicting its

behavior in both synthetic workflows and biological systems. The presence of the hydrogen-
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bond donor (hydroxyl) and acceptors (pyridine nitrogen, hydroxyl oxygen) contributes to its

solubility profile and binding affinity in protein pockets.

Table 1: Physicochemical and Structural Properties[1]

Property Value Scientific Implication

CAS Registry Number 1226786-19-1

Unique identifier for

procurement and database

querying.

Molecular Formula C₁₁H₈ClNO
Indicates a highly aromatic,

low-aliphatic character.

Molecular Weight 205.64 g/mol

Low molecular weight; ideal for

Fragment-Based Drug

Discovery (FBDD).

SMILES String
C1=CC(=CC=C1C2=NC=C(C=

C2)O)Cl

Useful for in silico docking and

computational modeling.

TPSA 33.1 Å²

Excellent membrane

permeability; well within the

Lipinski limit (<140 Å²).

H-Bond Donors / Acceptors 1 / 2

Favorable for forming specific

kinase hinge-region

interactions.

XLogP3-AA ~2.8

Optimal lipophilicity for oral

bioavailability and target

partitioning.

Mechanistic Synthesis Workflow: The Suzuki-
Miyaura Cross-Coupling
The most robust method for synthesizing 6-(4-chlorophenyl)pyridin-3-ol is via the Suzuki-

Miyaura cross-coupling of 6-bromopyridin-3-ol and (4-chlorophenyl)boronic acid[2][4].
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Causality in Reagent Selection:
Catalyst (Pd(dppf)Cl₂): The bidentate dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand is

sterically demanding. It facilitates the oxidative addition of the C-Br bond while preventing

the unwanted activation of the C-Cl bond on the boronic acid, ensuring perfect

chemoselectivity[4].

Base (Cs₂CO₃): A strong, soluble base is required to quaternize the boron atom, forming a

nucleophilic boronate complex. This is the critical rate-accelerating step for

transmetalation[5].

Solvent System (1,4-Dioxane / H₂O): A biphasic system is chosen because 1,4-dioxane

dissolves the organic substrates, while water dissolves the inorganic base and the resulting

boronate salts, enabling efficient interfacial mass transfer[2][5].

6-Bromopyridin-3-ol
(Electrophile)

Pd(dppf)Cl2, Cs2CO3
1,4-Dioxane / H2O, 80°C

(4-Chlorophenyl)boronic acid
(Nucleophile)

6-(4-Chlorophenyl)pyridin-3-ol
CAS: 1226786-19-1

 Suzuki-Miyaura
 Cross-Coupling
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Figure 1: Suzuki-Miyaura cross-coupling synthesis of 6-(4-chlorophenyl)pyridin-3-ol.

Self-Validating Experimental Protocol
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This protocol is designed with integrated In-Process Controls (IPCs) to ensure the system self-

validates at each critical juncture[2].

Step 1: Reaction Assembly & Degassing

Charge a round-bottom flask with 6-bromopyridin-3-ol (1.0 eq) and (4-chlorophenyl)boronic

acid (1.2 eq).

Add Cs₂CO₃ (3.0 eq) and Pd(dppf)Cl₂ (0.05 eq).

Suspend the mixture in a 5:1 ratio of 1,4-Dioxane and deionized H₂O.

Causality & Validation: Purge the system with N₂ gas for 15 minutes. Why? Palladium(0)

intermediates are highly sensitive to oxidation. Failure to degas will result in a black

precipitate (inactive Pd black) and reaction stalling.

Step 2: Catalytic Coupling & IPC

Heat the mixture to 80 °C under an N₂ atmosphere for 16 hours.

Validation (IPC): Pull a 10 µL aliquot, dilute in methanol, and analyze via LC-MS. The

reaction is complete when the starting material mass (m/z ~174) is entirely replaced by the

product mass (m/z 206[M+H]⁺).

Step 3: Quench and Biphasic Extraction

Cool the reaction to 25 °C and quench with excess H₂O.

Extract the aqueous layer three times with Dichloromethane (CH₂Cl₂).

Causality: The aqueous quench solubilizes the cesium salts and unreacted boronic acid

byproducts, partitioning them away from the highly organic product residing in the CH₂Cl₂

layer.

Step 4: Purification & Final Validation

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
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Purify via silica gel column chromatography (Eluent: Hexanes/Ethyl Acetate).

Validation: Confirm the structure via ¹H NMR (look for the characteristic downfield shift of the

pyridine protons and the distinct para-substituted doublet-of-doublets from the chlorophenyl

ring) and High-Resolution Mass Spectrometry (HRMS).

Application in Medicinal Chemistry: Akt Kinase
Modulation
The 6-(4-chlorophenyl)pyridin-3-ol scaffold is prominently featured in the development of

Akt1 and Akt2 dual inhibitors[2][3]. Akt (Protein Kinase B) is a critical node in the

PI3K/Akt/mTOR signaling pathway, which regulates cell survival, proliferation, and metabolism.

Hyperactivation of this pathway is a hallmark of numerous human cancers[3].

Trisubstituted pyridine derivatives utilizing this core have shown high potency in displacing ATP

from the kinase hinge region[3]. The C3-hydroxyl group acts as a synthetic vector; researchers

frequently use it to append basic amine side-chains (e.g., via Mitsunobu etherification) that

project out of the ATP-binding pocket toward the solvent-exposed region, dramatically

improving the drug's aqueous solubility and pharmacokinetic profile[2].
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Figure 2: Akt signaling pathway and targeted inhibition by pyridine-derived modulators.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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